REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH:6]([C:9](Cl)=[O:10])[CH2:5][CH2:4]1.[CH2:12]([O:14][C:15]#[CH:16])[CH3:13]>>[CH2:15]([O:14][C:12]1[C:6]2([CH2:7][CH2:8][CH:3]([O:2][CH3:1])[CH2:4][CH2:5]2)[C:9](=[O:10])[CH:13]=1)[CH3:16]
|
Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
COC1CCC(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC#C
|
Name
|
Intermediate 1
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC1=CC(C12CCC(CC2)OC)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |